

# Ertapenem vs. Other Carbapenems for Enterobacterales Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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A detailed analysis of ertapenem in comparison to other carbapenems, including meropenem and imipenem, for the treatment of infections caused by Enterobacterales. This guide synthesizes clinical efficacy data, microbiological activity, and current treatment guidelines to inform researchers, scientists, and drug development professionals.

The rise of multidrug-resistant Enterobacterales, particularly those producing extended-spectrum  $\beta$ -lactamases (ESBLs), presents a significant challenge in clinical practice. Carbapenems have become the cornerstone of therapy for serious infections caused by these organisms. Within this class, ertapenem distinguishes itself with a narrower spectrum of activity and a convenient once-daily dosing regimen. This guide provides a comprehensive comparison of ertapenem with other carbapenems, focusing on their application in treating Enterobacterales infections.

# Clinical Efficacy in ESBL-Producing Enterobacterales Infections

A systematic review and meta-analysis of six studies comparing ertapenem to other carbapenems (imipenem, meropenem, and doripenem) for ESBL-producing Enterobacterales infections revealed important clinical insights. While there were no significant differences in clinical cure or improvement rates and microbiological eradication rates, ertapenem was



associated with a significantly lower 30-day mortality rate[1][2][3]. Furthermore, the ertapenem group experienced a notably shorter length of hospital stay[1][2][3].

However, for critically ill patients with ESBL-producing Enterobacterales bacteremia, a retrospective matched cohort study found no significant difference in a composite endpoint of clinical failure (30-day mortality, antibiotic escalation, and microbiological failure) between ertapenem and meropenem[4][5][6][7]. It is important to note that patients in the ertapenem group in this study required antibiotic escalation more frequently[4][5][6][7].

Table 1: Clinical Outcomes of Ertapenem vs. Other Carbapenems for ESBL-Producing Enterobacterales Infections (Meta-Analysis Data)

Outcome	Ertapenem Group	Other Carbapenems Group	Risk Ratio (95% CI)
30-Day Mortality	10.7% (46/431)	17.7% (104/586)	0.61 (0.40-0.91)[1][2] [3]
Clinical Cure or Improvement	-	-	1.11 (0.97-1.25)[1][2] [3]
Microbiological Eradication	-	-	1.01 (0.97-1.06)[1][2] [3]
Mean Difference in Hospital Stay	-	-	-6.02 days (-9.39 to -2.64)[1][2]

# Microbiological Activity: A Comparative Overview

Ertapenem generally exhibits potent in vitro activity against Enterobacterales, including ESBL-producing strains. However, its activity can be compromised by certain resistance mechanisms more readily than other carbapenems.

A study comparing the in vitro efficacy of ertapenem, imipenem, and meropenem against Enterobacteriaceae isolates demonstrated high overall susceptibility to all three agents. However, resistance to ertapenem was observed in individual strains of Enterobacter cloacae



and Klebsiella pneumoniae, while only one Morganella morganii strain showed resistance to imipenem, and all isolates were susceptible to meropenem[8].

The primary mechanisms of carbapenem resistance in Enterobacterales are the production of carbapenemase enzymes and a combination of other  $\beta$ -lactamases (like ESBLs or AmpC) with porin mutations, which restrict antibiotic entry into the bacterial cell[9][10][11]. Ertapenem is particularly susceptible to the latter mechanism due to its molecular structure[9][12].

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in μg/mL) Against Enterobacteriaceae

Organism Group	Ertapenem	Imipenem	Meropenem
ESBL-Negative Enterobacteriaceae[8]			
MIC50	0.006	0.19	0.032
MIC90	0.25	0.5	0.125
ESBL-Positive Enterobacteriaceae[8]			
MIC50	0.38	0.25	0.064
MIC90	0.5	0.25	0.125
ESBL-Producing Klebsiella spp.[13][14]			
MIC90	0.06	0.5	Not Reported
AmpC-Derepressed Enterobacteriaceae[1 3][14]	0.015 - 0.5	0.25 - 1	Not Reported

## **Experimental Protocols**

The clinical data presented is primarily derived from systematic reviews, meta-analyses, and retrospective cohort studies.



Systematic Review and Meta-Analysis Methodology: A comprehensive search of databases such as PubMed, Web of Science, and the Cochrane Library is conducted to identify studies comparing the clinical efficacy of ertapenem with other carbapenems for the treatment of ESBL-producing Enterobacterales infections. Inclusion criteria typically involve studies with adult patients, confirmed ESBL-producing Enterobacterales infection, and reported clinical outcomes such as mortality, clinical cure, and microbiological eradication. Data from the selected studies are then pooled and analyzed using statistical methods to calculate risk ratios and mean differences.

Retrospective Matched Cohort Study Methodology: This study design involves identifying a cohort of patients who received ertapenem for ESBL-producing Enterobacterales bacteremia and a matching cohort who received another carbapenem (e.g., meropenem). Matching is typically based on factors such as age, sex, and severity of illness to minimize confounding variables. Patient data is retrospectively collected from medical records, and clinical outcomes are compared between the two groups.

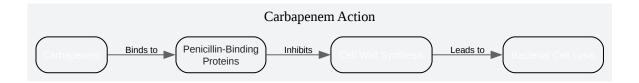
### **Mechanisms of Action and Resistance**

All carbapenems act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs)[6]. Their stability against hydrolysis by most  $\beta$ -lactamases, including ESBLs and AmpC enzymes, is a key feature of their broad-spectrum activity[6].

Resistance to carbapenems in Enterobacterales emerges through two primary mechanisms:

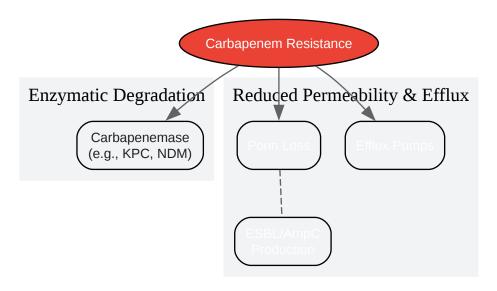
- Carbapenemase Production: These enzymes, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, can hydrolyze all carbapenems, rendering them ineffective[11].
- Porin Loss Combined with other β-Lactamases: Reduced expression of outer membrane porins, which act as channels for antibiotic entry, in combination with the production of ESBLs or AmpC β-lactamases, can lead to carbapenem resistance. Ertapenem is more significantly affected by this mechanism than other carbapenems[9][12].





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**Figure 1.** Mechanism of action of carbapenem antibiotics.



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Figure 2. Primary mechanisms of carbapenem resistance in Enterobacterales.

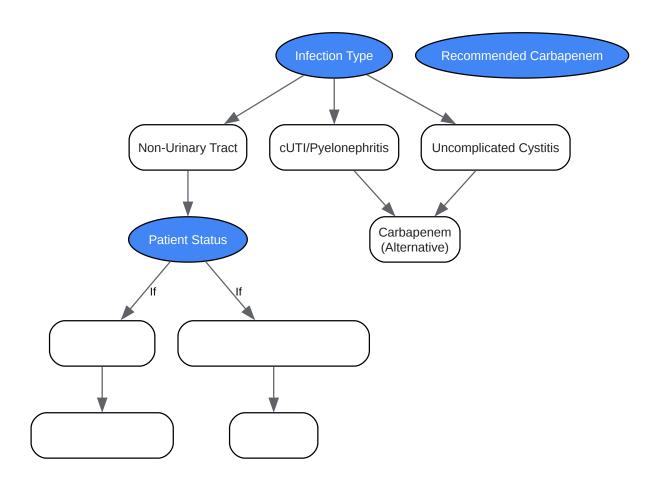
### **Current Treatment Guidelines**

The Infectious Diseases Society of America (IDSA) provides guidance on the use of carbapenems for ESBL-producing Enterobacterales infections[2].

- For infections outside of the urinary tract, meropenem, imipenem-cilastatin, or ertapenem are the preferred agents[2].
- For critically ill patients and/or those with hypoalbuminemia, meropenem or imipenem-cilastatin are the preferred carbapenems[2]. This is due to ertapenem's high protein binding, which can lead to lower free drug concentrations in patients with low albumin levels[2][15].



- For complicated urinary tract infections (cUTIs) or pyelonephritis, carbapenems are considered preferred agents when resistance or toxicities preclude the use of first-line agents like trimethoprim-sulfamethoxazole or fluoroquinolones[2][12].
- For uncomplicated cystitis, carbapenems are alternative agents and their use is discouraged if other effective options are available[2].



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**Figure 3.** IDSA guideline-based carbapenem selection for ESBL-E infections.

## Conclusion

Ertapenem is a valuable carbapenem for the treatment of Enterobacterales infections, particularly those caused by ESBL-producing strains. Its once-daily dosing offers a significant advantage in both inpatient and outpatient settings. Clinical data suggests that for non-critically ill patients, ertapenem is as effective as other carbapenems and may be associated with improved mortality and shorter hospital stays. However, its narrower spectrum of activity and



increased susceptibility to certain resistance mechanisms necessitate careful consideration of the causative pathogen and the patient's clinical status. For critically ill patients and in cases where resistance mechanisms involving porin loss are suspected, broader-spectrum carbapenems like meropenem and imipenem remain the agents of choice. Adherence to current treatment guidelines is crucial for optimizing patient outcomes and preserving the efficacy of this important class of antibiotics.

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- To cite this document: BenchChem. [Ertapenem vs. Other Carbapenems for Enterobacterales Infections: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138158#ertapenem-versus-other-carbapenems-for-treating-enterobacterales-infections]

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